molecular formula C14H21NS B13521453 2-(1-Benzylpiperidin-3-yl)ethanethiol

2-(1-Benzylpiperidin-3-yl)ethanethiol

Cat. No.: B13521453
M. Wt: 235.39 g/mol
InChI Key: VRXKAHREFJPANC-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)ethanethiol is a chemical compound with the molecular formula C14H21NS and a molecular weight of 235.38824 g/mol It is characterized by the presence of a piperidine ring substituted with a benzyl group and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)ethanethiol typically involves the reaction of 1-benzylpiperidine with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)ethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)ethanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with certain proteins or enzymes, potentially altering their activity. The piperidine ring and benzyl group may also contribute to the compound’s overall biological activity by interacting with various receptors or cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-3-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring, benzyl group, and ethanethiol group makes this compound a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)ethanethiol

InChI

InChI=1S/C14H21NS/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2

InChI Key

VRXKAHREFJPANC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCS

Origin of Product

United States

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